Hispidol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

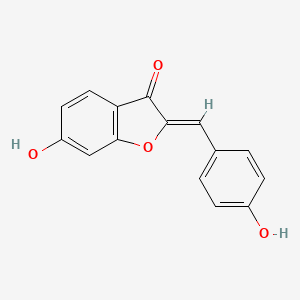

Hispidol is a naturally occurring aurone, a type of flavonoid, known for its bright yellow coloration. It is primarily found in certain ornamental flowers and has garnered attention for its potential therapeutic applications. The compound’s structure includes a 2-benzylidene-3(2H)-benzofuranone system, which is unique among flavonoids .

準備方法

Synthetic Routes and Reaction Conditions

Hispidol can be synthesized through various methods, including the oxidative cyclization of chalcones. One common synthetic route involves the use of peroxidase enzymes to catalyze the formation of this compound from isoliquiritigenin . The reaction typically requires specific conditions such as the presence of hydrogen peroxide and a suitable buffer system to maintain the enzyme’s activity.

Industrial Production Methods

While industrial production methods for this compound are not extensively documented, the use of biotechnological approaches, such as the expression of peroxidase enzymes in microbial systems, could be a viable method for large-scale production. This approach leverages the efficiency of microbial fermentation to produce the desired compound.

化学反応の分析

Types of Reactions

Hispidol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used for oxidation reactions.

Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aurones, each with distinct chemical and biological properties .

科学的研究の応用

Chemical Properties and Structure

Hispidol is classified as a 6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran derivative. Its structural configuration allows for various interactions with biological targets, making it a promising candidate for therapeutic applications.

Biological Activities

This compound exhibits a range of biological activities that are relevant to its applications in medicine:

- Monoamine Oxidase Inhibition : this compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A) and exhibits some activity against monoamine oxidase B (MAO-B). The compound's IC50 values indicate potential efficacy against neurodegenerative diseases like Alzheimer's and Parkinson's, where MAO inhibition can be beneficial .

- Anti-inflammatory Effects : this compound demonstrates significant anti-inflammatory properties by inhibiting TNF-α-induced adhesion of monocytes to colon epithelial cells. This mechanism suggests its potential application in treating inflammatory bowel disease (IBD) and other inflammatory conditions .

- Alcohol Use Disorder : Research indicates that this compound may modulate behaviors associated with alcohol consumption. In studies using Caenorhabditis elegans and mouse models, this compound administration showed promise in reducing alcohol intake and alleviating withdrawal symptoms .

Neurodegenerative Diseases

A series of studies have evaluated the efficacy of this compound analogs as potential treatments for neurodegenerative diseases. For instance, modifications to the this compound structure have led to compounds with enhanced selectivity for MAO-A inhibition, which may provide neuroprotective effects against oxidative stress associated with neurodegeneration .

Inflammatory Bowel Disease

In vivo studies demonstrated that oral administration of this compound significantly reduced symptoms of TNBS-induced colitis in rats. The results indicated a dose-dependent recovery in body weight and reduction in colon inflammation markers, positioning this compound as a candidate for further development in IBD therapies .

Alcohol Use Disorder

This compound's effects on behavior related to alcohol consumption were explored through animal models. The findings suggest that this compound can improve locomotion and reduce anxiety-like behaviors in ethanol-withdrawn mice, highlighting its potential role in treating AUD .

Data Table: Summary of this compound Applications

作用機序

Hispidol exerts its effects through multiple mechanisms:

Monoamine Oxidase Inhibition: This compound inhibits monoamine oxidase enzymes, which are involved in the oxidative catabolism of neurotransmitters.

Antioxidant Activity: The compound reduces the production of reactive oxygen species, thereby protecting neuronal cells from oxidative stress.

Anti-inflammatory Effects: This compound inhibits the activity of pro-inflammatory enzymes and reduces neuroinflammation.

類似化合物との比較

Similar Compounds

Uniqueness

This compound’s unique structure, particularly its 2-benzylidene-3(2H)-benzofuranone system, sets it apart from other flavonoids. This structural uniqueness contributes to its distinct biological activities, such as its potent monoamine oxidase inhibition and antioxidant properties .

生物活性

Hispidol, a natural product derived from various plant sources, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy as a monoamine oxidase (MAO) inhibitor, and its anti-inflammatory properties.

Overview of this compound

This compound is primarily known for its role as a reversible inhibitor of monoamine oxidases, which are enzymes that degrade monoamine neurotransmitters. The oxidative catabolism of these neurotransmitters leads to the production of reactive oxygen species (ROS), contributing to neuronal cell death and cognitive decline. This compound's ability to inhibit MAOs positions it as a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

Monoamine Oxidase Inhibition

Research indicates that this compound exhibits selective inhibition of MAO-B over MAO-A, which is significant because MAO-B is often implicated in neurodegenerative processes. A study demonstrated that this compound analogs, particularly those with aminoalkyl modifications, showed promising selectivity and potency against MAO-B:

- IC50 Values : this compound and its derivatives displayed low micromolar IC50 values against MAO-B, indicating effective inhibition.

- Structure-Activity Relationship (SAR) : The presence of specific functional groups on the this compound structure enhances its inhibitory activity against MAO-B while maintaining lower activity against MAO-A, which could reduce side effects associated with non-selective MAO inhibition .

Anti-inflammatory Properties

In addition to its neuroprotective effects through MAO inhibition, this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives like 25-methoxy this compound (25-MHA) can reduce inflammation markers in experimental models:

- Cytokine Inhibition : 25-MHA significantly inhibited the mRNA expression levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Oxidative Stress Reduction : Treatment with 25-MHA enhanced antioxidant enzyme activity and reduced oxidative stress markers in vivo .

Case Studies and Experimental Findings

- Neuroprotection : In models of cognitive impairment, this compound analogs improved memory function by modulating neurotransmitter levels and reducing oxidative stress. For instance, compound 3bc demonstrated notable improvements in cognitive function in animal models .

- Pain and Inflammation : In studies assessing pain responses, 25-MHA significantly attenuated pain behaviors induced by formalin and acetic acid in mice. The treatment also showed a marked reduction in paw edema induced by complete Freund's adjuvant (CFA), suggesting its potential utility in managing inflammatory pain conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC50 (µM) | Anti-inflammatory Effect | Neuroprotective Effect |

|---|---|---|---|---|

| This compound | MAO-A | >200 | Moderate | Yes |

| This compound | MAO-B | <10 | Significant | Yes |

| 25-Methoxy this compound (25-MHA) | NF-κB | N/A | Strong | Yes |

特性

CAS番号 |

92439-14-0 |

|---|---|

分子式 |

C15H10O4 |

分子量 |

254.24 g/mol |

IUPAC名 |

(2E)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+ |

InChIキー |

KEZLDSPIRVZOKZ-VGOFMYFVSA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |

異性体SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O |

正規SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O |

melting_point |

288 °C |

物理的記述 |

Solid |

溶解性 |

568.4 mg/L @ 25 °C (est) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。